3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with an oxan-4-yl substituent
Properties
IUPAC Name |
3-(oxan-4-yl)-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-8-5-9-10(7-1-3-16-4-2-7)14-15-11(9)13-6-8/h5-7H,1-4,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERBNMHFJHNTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C3C=C(C=NC3=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves multi-component reactions. One efficient method is a domino strategy that includes the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and various 1,3-dicarbonyl compounds in water. This catalyst-free procedure yields the desired product with high efficiency and simplicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and avoiding hazardous catalysts, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in studies involving enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The pathways involved often include hydrophobic and aromatic interactions, which are crucial for the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 3-(Oxan-4-yl)pyridin-4-amine
- Pyrrolo[3,4-b]pyridin-5-ones
- Thiazolo[4,5-b]pyridines
Uniqueness
What sets 3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine apart is its specific substitution pattern and the presence of the oxan-4-yl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
